N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylhydrazine with thiophene-2-carbonyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide: shares similarities with other hydrazinecarbothioamide derivatives.
Thiophene derivatives: Compounds containing the thiophene ring exhibit similar chemical reactivity.
Methoxyphenyl derivatives: Compounds with the methoxyphenyl group have comparable electronic properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C13H13N3O2S2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C13H13N3O2S2/c1-18-10-6-3-2-5-9(10)14-13(19)16-15-12(17)11-7-4-8-20-11/h2-8H,1H3,(H,15,17)(H2,14,16,19) |
InChI Key |
SLWIYFMSPYTQBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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